molecular formula C14H14N2O2 B11994804 N-ethyl-3-nitrobiphenyl-4-amine

N-ethyl-3-nitrobiphenyl-4-amine

Cat. No.: B11994804
M. Wt: 242.27 g/mol
InChI Key: CVWCYJBJPPCAML-UHFFFAOYSA-N
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Description

N-ethyl-3-nitro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond at the 1,1’ positions. This specific compound features an ethyl group attached to the nitrogen atom and a nitro group at the 3-position of one of the benzene rings. Biphenyl derivatives are significant in organic chemistry due to their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-nitro[1,1’-biphenyl]-4-amine typically involves several steps:

Industrial Production Methods

Industrial production of biphenyl derivatives often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-nitro[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-3-nitro[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-nitro[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-nitro[1,1’-biphenyl]-4-amine
  • N-methyl-3-nitro[1,1’-biphenyl]-4-amine
  • N-ethyl-3-nitro[1,1’-biphenyl]-2-amine

Uniqueness

N-ethyl-3-nitro[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position and the ethyl group on the nitrogen atom provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-ethyl-2-nitro-4-phenylaniline

InChI

InChI=1S/C14H14N2O2/c1-2-15-13-9-8-12(10-14(13)16(17)18)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3

InChI Key

CVWCYJBJPPCAML-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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